[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride
Overview
Description
“[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride” is a chemical compound with the CAS Number: 29812-96-2 . It has a molecular weight of 197.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride” is C11H16ClN . The IUPAC name is 1-(2-methylbenzyl)cyclopropanamine hydrochloride .Physical And Chemical Properties Analysis
“[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 197.71 .Scientific Research Applications
Chan-Lam Cyclopropylation : A study by Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate, which is useful for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method is operationally convenient and addresses challenges in preparing small molecules containing cyclopropane-heteroatom linkages, which are often required in medicinal chemistry (Derosa et al., 2018).
Synthesis of Cyclopropyl Amines : Kadikova et al. (2015) demonstrated the advantage of using aluminum carbenoids over traditional cyclopropanation reagents for the preparation of cyclopropyl amines. Their method results in the formation of cyclopropyl amines in high yields, showcasing an efficient approach to synthesizing these compounds (Kadikova et al., 2015).
Chemoenzymatic Route : A paper by Parker et al. (2012) discusses the chemo-enzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for synthesizing a corticotropin-releasing factor-1 receptor antagonist. This paper highlights the potential of biocatalytic approaches in the synthesis of complex organic compounds (Parker et al., 2012).
Cyclopropyl Amine in Antineoplastic Agents : Pettit et al. (2003) report the synthesis of an antineoplastic agent involving a cyclopropyl amine derivative. This research contributes to the understanding of the potential therapeutic applications of cyclopropyl amines in cancer treatment (Pettit et al., 2003).
Corrosion Inhibition : A study by Boughoues et al. (2020) focuses on the use of amine derivatives, including cyclopropyl amines, as corrosion inhibitors for mild steel in HCl medium. This research provides insights into the practical applications of these compounds in industrial settings (Boughoues et al., 2020).
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWIBIKQPEMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride | |
CAS RN |
29812-96-2 | |
Record name | Cyclopropanamine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29812-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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